An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-iodobenzoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-bromo-2-iodobenzoate, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.
Compound Overview
Methyl 5-bromo-2-iodobenzoate is a halogenated aromatic ester. Its structure features a benzene (B151609) ring substituted with bromo, iodo, and methyl ester functional groups, making it a versatile intermediate for various cross-coupling reactions and other chemical transformations.
Table 1: Physicochemical Properties of Methyl 5-bromo-2-iodobenzoate [1][2]
| Property | Value |
| Molecular Formula | C₈H₆BrIO₂ |
| Molecular Weight | 340.94 g/mol |
| CAS Number | 181765-86-6 |
| Appearance | White to off-white solid/crystal |
| Melting Point | 45-49 °C |
| Purity | ≥97% |
Synthesis Pathway
The synthesis of Methyl 5-bromo-2-iodobenzoate can be efficiently achieved through a three-step process starting from 2-aminobenzoic acid. The pathway involves an initial bromination, followed by a Sandmeyer reaction to introduce the iodine atom, and concluding with a Fischer esterification to yield the final product.
Caption: Synthetic pathway for Methyl 5-bromo-2-iodobenzoate.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid
This procedure outlines the bromination of 2-aminobenzoic acid.
Materials:
-
2-aminobenzoic acid
-
Glacial acetic acid
-
Bromine
-
Benzene (for washing)
Procedure:
-
Dissolve 2-aminobenzoic acid in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at a controlled temperature.
-
Continue stirring for a specified period to ensure the completion of the reaction.
-
The precipitated product, 2-amino-5-bromobenzoic acid, is collected by filtration.
-
Wash the solid with benzene and dry it thoroughly.
Step 2: Synthesis of 5-Bromo-2-iodobenzoic Acid via Sandmeyer Reaction
Materials:
-
2-amino-5-bromobenzoic acid
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Potassium iodide (KI)
-
Sodium sulfite (B76179) (optional, for quenching excess iodine)
-
Ice
Procedure:
-
Suspend 2-amino-5-bromobenzoic acid in a mixture of water and concentrated HCl.
-
Cool the mixture in an ice bath to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure the completion of the reaction.
-
Cool the mixture and collect the precipitated 5-bromo-2-iodobenzoic acid by filtration.
-
Wash the solid with cold water and, if necessary, a dilute solution of sodium sulfite to remove any residual iodine.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5-bromo-2-iodobenzoic acid.
Step 3: Synthesis of Methyl 5-bromo-2-iodobenzoate via Fischer Esterification
This final step involves the acid-catalyzed esterification of 5-bromo-2-iodobenzoic acid with methanol (B129727).[7][8][9][10][11]
Materials:
-
5-bromo-2-iodobenzoic acid
-
Methanol (excess)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 5-bromo-2-iodobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude Methyl 5-bromo-2-iodobenzoate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Characterization
The synthesized Methyl 5-bromo-2-iodobenzoate should be characterized using various spectroscopic techniques to confirm its structure and purity.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for Methyl 5-bromo-2-iodobenzoate
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The methyl ester protons will be a singlet at approximately 3.9 ppm. |
| ¹³C NMR | Aromatic carbons will resonate in the region of 120-140 ppm. The carbonyl carbon of the ester will be observed around 165 ppm, and the methyl carbon around 52 ppm. |
| IR (Infrared) Spectroscopy | A strong absorption band for the C=O stretch of the ester is expected around 1720-1740 cm⁻¹. C-H stretches for the aromatic ring will be observed above 3000 cm⁻¹, and the C-O stretch of the ester will be in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 340.94. The fragmentation pattern would likely show losses of the methoxy (B1213986) group (-OCH₃) and the carbonyl group (-CO). |
Experimental Workflow for Characterization
Caption: General experimental workflow for the characterization of synthesized compounds.
Safety and Handling
Methyl 5-bromo-2-iodobenzoate is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Table 3: Hazard Information for Methyl 5-bromo-2-iodobenzoate
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P405: Store locked up. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of Methyl 5-bromo-2-iodobenzoate. The described three-step synthesis is a reliable method for obtaining this versatile building block. Proper characterization using the outlined spectroscopic techniques is crucial to ensure the identity and purity of the synthesized compound for its application in further research and drug development endeavors. Adherence to safety protocols is paramount when working with this and all chemical reagents.
References
- 1. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6 [sigmaaldrich.com]
- 3. homework.study.com [homework.study.com]
- 4. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. texiumchem.com [texiumchem.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 8. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Esterification [organic-chemistry.org]
